4-[(2-Bromophenoxy)methyl]piperidine hydrochloride

Kinase Inhibition Cancer Apoptosis

This ortho-bromo phenoxymethyl piperidine hydrochloride is a critical SAR probe for dopamine D3 antagonist optimization, where regioisomerism can cause >1500-fold potency variations. Its ortho-bromine serves as a versatile handle for late-stage Pd-catalyzed functionalization, enabling efficient library synthesis. The 4-substituted scaffold offers distinct conformational preferences compared to 3-substituted isomers, making it an essential control in kinase inhibition and apoptosis studies. Procurement ensures experimental reproducibility in CNS drug discovery programs requiring precise halogen-bonding interactions.

Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
CAS No. 1185297-33-9
Cat. No. B1521425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
CAS1185297-33-9
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=CC=C2Br.Cl
InChIInChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
InChIKeyQCCJUDSTJOYHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride (CAS 1185297-33-9)


4-[(2-Bromophenoxy)methyl]piperidine hydrochloride (CAS 1185297-33-9) is a brominated piperidine derivative with the molecular formula C₁₂H₁₇BrClNO and a molecular weight of 306.62 g/mol . This compound features a six-membered piperidine ring appended with a 2-bromophenoxy methyl group and is supplied as a hydrochloride salt . The presence of the bromine atom at the ortho position of the phenoxy ring distinguishes it from regioisomeric and differently substituted analogs, influencing its physicochemical properties and potential interactions in biological systems .

Why 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride Cannot Be Replaced by Generic Analogs


Bromophenoxy piperidine derivatives are not interchangeable due to the pronounced impact of substituent position and pattern on both physicochemical and biological properties . The ortho-substitution of the bromine atom in 4-[(2-bromophenoxy)methyl]piperidine hydrochloride confers distinct steric and electronic characteristics compared to its meta- or para-substituted regioisomers, which can significantly alter halogen bonding capacity and molecular recognition . Furthermore, the specific point of attachment of the phenoxymethyl group to the piperidine ring (4-position) versus alternative positions (e.g., 3-position) yields compounds with divergent conformational preferences and, consequently, different activity profiles in structure-activity relationship (SAR) studies . These structural nuances dictate that procurement decisions for SAR exploration, lead optimization, or chemical probe development cannot rely on generic substitution without risk of confounding experimental outcomes.

Quantitative Evidence Guide: Comparative Data for 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride


Positional Isomerism: Divergent IC50 Values in PKC Inhibition Between 3-[(2-Bromophenoxy)methyl]piperidine and Regioisomers

A closely related positional isomer, 3-[(2-bromophenoxy)methyl]piperidine, has been characterized as a potent and selective inhibitor of Protein Kinase C (PKC) with an IC50 of 0.66 µM . It also independently activates MAPK signaling pathways and induces apoptosis in human promyelocytic leukemia HL-60 cells by inhibiting BclXL binding to Bax or Bad (IC50 = 1.5 µM) . The activity of the 3-substituted isomer provides a benchmark for understanding how the attachment point on the piperidine ring modulates biological function . While direct data for the 4-substituted target compound is not available in the public domain, the established potency of the 3-isomer underscores the critical importance of regioisomeric specificity, thereby defining the 4-[(2-bromophenoxy)methyl]piperidine hydrochloride as an essential control or comparator in systematic SAR studies.

Kinase Inhibition Cancer Apoptosis

Bromine Positional Isomerism: Distinct Receptor Antagonism Profiles for ortho- vs. para-Bromophenoxy Derivatives

The ortho-bromophenoxy regioisomer 3-[(2-bromophenoxy)methyl]piperidine is reported as a potent and selective antagonist of the dopamine D3 receptor . This contrasts with the binding profile observed for para-substituted analogs; for instance, a related 4-(4-bromophenoxy)piperidine-1-carbonitrile derivative exhibited only weak inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 1.00E+3 nM (1 µM) [1]. This 1500-fold difference in potency between an ortho-bromophenoxy D3 antagonist (IC50 0.66 µM) and a para-bromophenoxy NAAA inhibitor (IC50 1 µM) highlights the profound impact of bromine position on target engagement. The target compound, 4-[(2-bromophenoxy)methyl]piperidine hydrochloride, carries the ortho-bromine pattern associated with high D3 affinity but with a different piperidine substitution pattern, offering a unique combination for exploring dual SAR variables.

Dopamine Receptor Neurology Antagonist

Physicochemical Differentiation: Calculated LogP and pKa Variations Among Bromophenoxy Piperidine Regioisomers

The ortho-bromine substitution pattern in 4-[(2-bromophenoxy)methyl]piperidine hydrochloride is predicted to result in a distinct lipophilicity profile compared to its meta- and para-substituted regioisomers . Bromophenoxy derivatives, as a class, exhibit enhanced lipophilicity due to the halogenated aromatic ring, a property that facilitates crossing of cellular membranes, including the blood-brain barrier . While specific experimental LogP values for the target compound are not published, the ortho-substitution pattern is known to influence the molecule's dipole moment and hydrogen-bonding capacity differently than meta- or para-substitution . This physicochemical divergence can translate into measurable differences in membrane permeability, plasma protein binding, and metabolic stability, making the specific regioisomer a critical variable in lead optimization programs.

Lipophilicity CNS Permeability ADME

Synthetic Utility: Ortho-Bromine as a Handle for Late-Stage Functionalization via Cross-Coupling Chemistry

The ortho-bromine atom on the phenoxy ring of 4-[(2-bromophenoxy)methyl]piperidine hydrochloride serves as a versatile synthetic handle for late-stage functionalization . This feature is common to ortho-bromophenoxy piperidine derivatives and enables rapid diversification for structure-activity relationship (SAR) studies . The ortho-bromine can participate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, or amino groups . The 4-substitution on the piperidine ring, combined with the ortho-bromine on the phenyl ring, creates a unique vector for chemical space exploration that is not accessible with meta- or para-bromo isomers, which may exhibit different reactivity and steric constraints in cross-coupling reactions .

SAR Studies Diversification Cross-Coupling

Structural Rigidity and Hydrogen Bonding: Piperidine Scaffold Contributions to Molecular Recognition

The piperidine scaffold in 4-[(2-bromophenoxy)methyl]piperidine hydrochloride provides structural rigidity and defined hydrogen bonding capabilities that are crucial for molecular recognition . The secondary amine of the piperidine ring, when deprotonated, can act as a hydrogen bond acceptor or, in its protonated (hydrochloride) form, as a hydrogen bond donor . This functionality is distinct from that of analogous morpholine or pyrrolidine derivatives, which possess different ring sizes and heteroatom properties, leading to altered binding geometries and affinities . The specific 4-substitution pattern further constrains the conformational space of the molecule, influencing the spatial presentation of the bromophenoxy group to biological targets .

Molecular Recognition Hydrogen Bonding Conformational Analysis

Recommended Application Scenarios for Procuring 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride


Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Given the demonstrated importance of regioisomerism on biological activity (e.g., the 1500-fold difference in potency between ortho- and para-bromophenoxy analogs ), 4-[(2-bromophenoxy)methyl]piperidine hydrochloride is an essential tool for medicinal chemistry teams exploring CNS targets. Its unique combination of an ortho-bromophenoxy group and a 4-substituted piperidine scaffold makes it an ideal comparator for 3-substituted isomers and other regioisomers in systematic SAR campaigns. Procurement of this specific isomer is critical for accurately mapping the structure-activity landscape of dopamine D3 receptor antagonists and related neuroactive agents .

Chemical Probe Development and Target Validation

The ortho-bromine atom serves as a reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions . This makes the compound a valuable starting material for generating focused libraries of derivatives for chemical probe development. By using 4-[(2-bromophenoxy)methyl]piperidine hydrochloride as a common intermediate, researchers can efficiently explore the chemical space around the piperidine scaffold while maintaining a consistent ortho-bromophenoxy motif. This is particularly relevant for target validation studies where a panel of closely related compounds is required to establish SAR and confirm on-target effects .

ADME Property Optimization and CNS Penetration Studies

The predicted lipophilicity profile of 4-[(2-bromophenoxy)methyl]piperidine hydrochloride, conferred by the ortho-bromophenoxy group, positions it as a candidate for CNS drug discovery programs where blood-brain barrier penetration is a key requirement . Researchers investigating the relationship between bromine substitution pattern, lipophilicity, and CNS exposure can use this compound in parallel artificial membrane permeability assays (PAMPA) or MDCK cell monolayer studies. Comparing its permeability and efflux ratio with those of its meta- and para-substituted regioisomers can provide valuable insights for optimizing CNS drug candidates .

Mechanistic Studies of Kinase Inhibition and Apoptosis

Based on the established activity of the 3-substituted isomer as a potent PKC inhibitor (IC50 = 0.66 µM) and an inducer of apoptosis in leukemia cells , 4-[(2-bromophenoxy)methyl]piperidine hydrochloride can be employed as a control compound in mechanistic studies. By directly comparing the activity of the 4-substituted isomer with that of the 3-substituted isomer, researchers can dissect the structural determinants of kinase inhibition and apoptotic pathway activation. This is particularly relevant for cancer biology studies focused on PKC signaling and Bcl-2 family protein interactions .

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